molecular formula C10H21NO2Si B8250545 (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one

(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one

Número de catálogo B8250545
Peso molecular: 215.36 g/mol
Clave InChI: QEJCHYKXNFQQSM-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H21NO2Si and its molecular weight is 215.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is utilized in the enantioselective synthesis of complex organic compounds. For instance, Aoyagi et al. (2021) demonstrated the use of this compound in the lipase-mediated kinetic resolution of glycerol analogues, leading to enantiomerically enriched alcohols and acetates. This process is significant for synthesizing 1-protected glycerols with precise stereochemistry (Aoyagi et al., 2021).

Synthesis of Heterocyclic Compounds

The compound is integral in synthesizing various heterocyclic compounds. Tollenaere and Ghosez (1998) described the preparation of 1-[(tert-butyldimethylsilyl)oxy] alkenyl isocyanates, which react to form pyridines and uracil or thymine derivatives. This method is vital for creating functionalized heterocycles (Tollenaere & Ghosez, 1998).

Cycloaddition Reactions

Cai et al. (2011) explored the use of this compound in [3 + 2] cycloaddition reactions on carbohydrate templates, leading to pyrrolidine derivatives with high diastereoselectivities. This approach is notable for producing various pyrrolidines with excellent enantioselectivities, demonstrating the potential of this strategy in complex organic synthesis (Cai et al., 2011).

Synthesis of Biologically Active Compounds

The compound is also used in synthesizing biologically active molecules. For example, Barco et al. (2007) utilized it in the enantiodivergent synthesis of the Geissman–Waiss lactone, a precursor for necine bases. This process involves a Michael reaction and highlights the versatility of (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one in synthesizing complex natural products (Barco et al., 2007).

Modular Synthesis of Acetogenin Core Units

Zanardi et al. (2000) reported the use of this compound in a modular synthesis strategy for annonaceous acetogenins and their nitrogen and sulfur analogues. This synthesis involves vinylogous addition protocols and is crucial for creating structurally diverse acetogenin core units (Zanardi et al., 2000).

Propiedades

IUPAC Name

(3R)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCHYKXNFQQSM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In an ice bath, 300 mg of imidazole and 497 mg of tert-butyldimethylchlorosilane were added to a dimethylformamide (2 ml) solution of 255 mg of 3-hydroxypyrrolidin-2-one, and stirred for 1 hour. Water was added to the reaction liquid, extracted with ethyl acetate, and washed with hydrochloric acid (1 N) and saturated saline water. The organic layer was dried to obtain 370 mg of a crude product. 208 g of the product was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 2/8) to obtain 62 mg of the entitled compound as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Reactant of Route 2
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Reactant of Route 4
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Reactant of Route 5
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Reactant of Route 6
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.